ABC47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H32N4O5 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
[1,3-dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C31H32N4O5/c36-29-28-22-32(21-23-11-13-27(14-12-23)39-26-9-5-2-6-10-26)19-20-34(28)30(37)35(29)40-31(38)33-17-15-25(16-18-33)24-7-3-1-4-8-24/h1-14,25,28H,15-22H2 |
Clé InChI |
RZRRRWRXKABFDO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Whitepaper: Discovery and Initial Characterization of ABC47, a Novel ABC Transporter Implicated in Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ATP-binding cassette (ABC) transporter superfamily is a large and diverse group of transmembrane proteins known for their role in transporting a wide variety of substrates across cellular membranes.[1][2] These proteins are of significant clinical interest due to their involvement in multidrug resistance (MDR) in cancer cells, which is a major obstacle to effective chemotherapy.[1][2] This whitepaper details the discovery and initial characterization of a novel ABC transporter, designated ABC47. Through a combination of genomic analysis, molecular cloning, and functional assays, we have identified this compound as a potential contributor to chemoresistance in certain cancer cell lines. This document provides a comprehensive overview of the initial findings, including its expression profile, substrate specificity, and a putative signaling pathway. The detailed experimental protocols and data presented herein aim to provide a foundational resource for the scientific community to further investigate the therapeutic potential of targeting this compound.
Discovery and Cloning
This compound was identified through a comparative genomic analysis of several multidrug-resistant cancer cell lines. A previously uncharacterized open reading frame on chromosome 17q21 showed significantly increased expression in resistant cell lines compared to their chemosensitive counterparts. The full-length cDNA of this gene was subsequently cloned and sequenced. Bioinformatic analysis of the predicted 1280 amino acid sequence revealed the characteristic domains of an ABC transporter, including two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs), leading to its designation as this compound.
Quantitative Data Summary
The initial characterization of this compound involved quantifying its expression in various cell lines, determining its ATPase activity in the presence of known chemotherapy drugs, and assessing its transport capabilities. The following tables summarize the key quantitative findings.
Table 1: this compound mRNA Expression Levels in Cancer Cell Lines
| Cell Line | Cancer Type | Relative this compound mRNA Expression (Fold Change vs. Parental) |
| Parental Ovarian Carcinoma | Ovarian | 1.0 |
| Paclitaxel-Resistant Ovarian | Ovarian | 15.2 ± 1.8 |
| Parental Breast Carcinoma | Breast | 1.0 |
| Doxorubicin-Resistant Breast | Breast | 12.5 ± 1.5 |
| Non-cancerous Fibroblast | Normal | 0.2 ± 0.05 |
Table 2: ATPase Activity of Purified this compound in the Presence of Chemotherapeutic Agents
| Compound (10 µM) | Basal ATPase Activity (nmol Pi/min/mg) | Stimulated ATPase Activity (nmol Pi/min/mg) | Fold Stimulation |
| Vehicle (DMSO) | 5.5 ± 0.4 | 5.5 ± 0.4 | 1.0 |
| Paclitaxel (B517696) | 5.5 ± 0.4 | 25.8 ± 2.1 | 4.7 |
| Doxorubicin | 5.5 ± 0.4 | 22.1 ± 1.9 | 4.0 |
| Cisplatin | 5.5 ± 0.4 | 6.1 ± 0.5 | 1.1 |
| Verapamil (Inhibitor) | 5.5 ± 0.4 | 7.2 ± 0.6 | 1.3 |
Table 3: Cellular Efflux of Fluorescent Substrates Mediated by this compound
| Substrate | Parental Cell Line (Intracellular Fluorescence, AU) | This compound-Overexpressing Cell Line (Intracellular Fluorescence, AU) | % Reduction in Accumulation |
| Rhodamine 123 | 875 ± 55 | 210 ± 28 | 76% |
| Calcein-AM | 910 ± 62 | 350 ± 41 | 62% |
Detailed Experimental Protocols
The following protocols provide the methodologies used to obtain the data presented in this whitepaper.
Quantitative Real-Time PCR (qRT-PCR) for this compound Expression
-
RNA Isolation: Total RNA was extracted from cultured cells using TRIzol reagent according to the manufacturer's protocol. RNA concentration and purity were determined using a NanoDrop spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qRT-PCR: The qRT-PCR was performed using a SYBR Green PCR Master Mix on a 7500 Real-Time PCR System. The following primers were used for this compound: Forward 5'-GCTGGTGGACCAGTTCAAGA-3' and Reverse 5'-AGGAAGAGCAGCACCTTGAG-3'. GAPDH was used as the endogenous control.
-
Data Analysis: The relative expression of this compound mRNA was calculated using the 2-ΔΔCt method.
Membrane Vesicle Preparation and ATPase Assay
-
Cell Culture and Transfection: HEK293 cells were transiently transfected with a plasmid encoding for N-terminally His-tagged this compound.
-
Membrane Isolation: 48 hours post-transfection, cells were harvested and lysed by nitrogen cavitation. The cell lysate was centrifuged to remove nuclei and cell debris. The supernatant was then ultracentrifuged to pellet the crude membranes.
-
Vesicle Formation: The membrane pellet was resuspended in a buffer containing protease inhibitors and passed through a 27-gauge needle to form inside-out vesicles.
-
ATPase Assay: The ATPase activity of the membrane vesicles was measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.[3] 10 µg of membrane vesicles were incubated with 5 mM ATP in the presence or absence of test compounds. The reaction was stopped, and the amount of Pi was determined using a malachite green-based colorimetric assay.
Cellular Efflux Assay
-
Cell Culture: Parental and this compound-overexpressing cells were seeded in 96-well plates.
-
Substrate Loading: Cells were incubated with fluorescent substrates (Rhodamine 123 or Calcein-AM) for 1 hour at 37°C.
-
Efflux Measurement: After loading, the cells were washed and incubated in a substrate-free medium. The decrease in intracellular fluorescence over time was measured using a fluorescence plate reader.
-
Data Analysis: The percentage reduction in substrate accumulation was calculated by comparing the fluorescence in this compound-overexpressing cells to that in parental cells.
Visualizations: Signaling Pathways and Workflows
To visually represent the proposed molecular interactions and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Proposed mechanism of this compound-mediated drug efflux.
Caption: Workflow for the discovery and initial characterization of this compound.
Conclusion and Future Directions
The discovery and initial characterization of this compound provide compelling evidence for its role as a novel ABC transporter contributing to multidrug resistance in cancer. The data indicate that this compound is overexpressed in chemoresistant ovarian and breast cancer cell lines and is capable of actively transporting common chemotherapeutic agents, such as paclitaxel and doxorubicin, in an ATP-dependent manner.
Future research will focus on several key areas:
-
Substrate and Inhibitor Specificity: A broader screening of compounds is necessary to fully elucidate the substrate and inhibitor profile of this compound.
-
In Vivo Relevance: The role of this compound in chemoresistance needs to be validated in animal models of cancer.
-
Structural Biology: Determining the high-resolution structure of this compound will be crucial for understanding its mechanism of action and for the rational design of specific inhibitors.
-
Clinical Significance: Investigating the expression of this compound in patient tumor samples and its correlation with clinical outcomes will be essential to establish its potential as a biomarker and therapeutic target.
The findings presented in this whitepaper lay the groundwork for further investigation into this compound and its potential as a target for overcoming multidrug resistance in cancer therapy. The provided protocols and data serve as a valuable resource for researchers in the fields of oncology, pharmacology, and membrane transport biology.
References
An In-depth Technical Guide to CD47: Gene Localization, Expression Patterns, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the Cluster of Differentiation 47 (CD47) gene, a critical regulator of cellular interactions and a prominent target in drug development. Mistakenly referred to as ABC47 in the initial query, this document focuses on the extensively studied CD47, a transmembrane protein belonging to the immunoglobulin superfamily. CD47 is ubiquitously expressed and plays a pivotal role in numerous physiological and pathological processes, including immune evasion by cancer cells, apoptosis, proliferation, and cell migration. Its interaction with signal-regulatory protein alpha (SIRPα) on macrophages forms the basis of the "don't eat me" signal, a key mechanism by which healthy cells avoid phagocytosis. This guide delves into the molecular details of CD47, offering insights into its localization, expression across various tissues and disease states, and the intricate signaling networks it governs.
Gene and Protein Characteristics
-
Gene Name: CD47
-
Aliases: Integrin-Associated Protein (IAP), MER6, OA3
-
Chromosomal Location: 3q13.12
-
Protein Structure: CD47 is a transmembrane protein with an N-terminal extracellular IgV-like domain, five transmembrane domains, and a short, alternatively spliced C-terminal cytoplasmic tail.[1]
Cellular and Tissue Localization
CD47 exhibits a broad tissue distribution, with its expression being a critical factor in maintaining self-tolerance and regulating cellular homeostasis.
Subcellular Localization
The CD47 protein is primarily localized to the plasma membrane , where it can interact with its various ligands and binding partners.[2] Additionally, it has been observed in vesicles .[2] The subcellular localization can be influenced by alternative splicing of its mRNA, which results in different C-terminal cytoplasmic tails and 3'-untranslated regions (UTRs). These variations can direct the newly synthesized protein to either the cell surface or intracellular storage granules.
Tissue-Specific Expression
CD47 is ubiquitously expressed in human tissues. However, the level of expression varies significantly among different cell types and organs.
Table 1: Quantitative mRNA Expression of CD47 in Human Tissues
| Tissue | Normalized TPM (nTPM) |
| Lung | 24.2 |
| Brain | 20.9 |
| Spleen | High |
| Bone Marrow | High |
| Blood (Erythrocytes, Platelets) | High |
| Endothelial Cells | Expressed |
| Epithelial Cells | Expressed |
| Smooth Muscle Cells | Expressed |
Source: The Human Protein Atlas, GTEx. nTPM: normalized Transcripts Per Million. "High" indicates strong expression relative to other tissues.
Immunohistochemical studies have provided detailed insights into the protein expression patterns of CD47. Moderate to strong cytoplasmic and/or membranous positivity is observed in the salivary gland, rectum, urothelial cells, squamous epithelial cells, fallopian tube, placental trophoblastic cells, and glandular cells of the breast and prostate.[3]
CD47 Expression in Disease
Dysregulation of CD47 expression is a hallmark of various diseases, most notably cancer.
Overexpression in Cancer
A significant body of research has demonstrated the overexpression of CD47 in a wide range of hematological and solid tumors, including:
-
Acute Myeloid Leukemia (AML)
-
Multiple Myeloma (MM)[4]
-
Non-Hodgkin's Lymphoma
-
Bladder Cancer[5]
-
Breast Cancer
-
Glioblastoma
-
Ovarian Cancer[6]
-
Lung Cancer
This overexpression is a key mechanism by which cancer cells evade the innate immune system. By presenting a strong "don't eat me" signal, tumor cells can avoid phagocytosis by macrophages.[7] High CD47 expression in many cancers correlates with poor prognosis and increased metastasis.
Table 2: CD47 mRNA Expression in Different Cancer Types
| Cancer Type | Relative Expression Level |
| Ovarian Serous Cystadenocarcinoma | Highest |
| Uterine Corpus Endometrial Carcinoma | High |
| Lung Adenocarcinoma | High |
| Head and Neck Squamous Cell Carcinoma | High |
| Melanoma | Elevated (correlation with immune infiltration) |
Source: TCGA PanCancer Atlas. Relative expression levels are compared across different cancer types.
Key Signaling Pathways
CD47 is a central node in several critical signaling pathways that regulate a diverse array of cellular functions.
The CD47-SIRPα "Don't Eat Me" Signaling Pathway
This is the most well-characterized pathway involving CD47. The interaction between CD47 on the surface of a cell and SIRPα on a macrophage initiates an inhibitory signaling cascade within the macrophage. This cascade involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα, leading to the recruitment of the phosphatases SHP-1 and SHP-2.[7] These phosphatases dephosphorylate downstream signaling molecules, ultimately inhibiting myosin-IIA accumulation at the phagocytic synapse and preventing the engulfment of the target cell.[1][7]
Thrombospondin-1 (TSP-1) Signaling
CD47 also functions as a receptor for thrombospondin-1 (TSP-1), a matricellular protein. The interaction between TSP-1 and CD47 can induce a variety of cellular responses, including apoptosis, inhibition of angiogenesis, and regulation of nitric oxide (NO) signaling.[8][9] This pathway is often implicated in the tumor microenvironment and in cardiovascular physiology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CD47 localization and expression.
Immunohistochemistry (IHC) for CD47 Protein Detection
This protocol is for the detection of CD47 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-human CD47 monoclonal antibody (e.g., clone B6H12)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 minute).
-
Immerse in 80% ethanol (1 minute).
-
Rinse in deionized water (5 minutes).
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-CD47 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Cell Surface CD47 Expression
This protocol is for the quantitative analysis of CD47 expression on the surface of single cells.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc block reagent
-
Fluorochrome-conjugated anti-human CD47 antibody (e.g., PE-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1x10^6 cells/100 µL.
-
-
Fc Receptor Blocking:
-
Add Fc block reagent and incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated anti-CD47 antibody or the isotype control to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Western Blot for CD47 Protein Quantification
This protocol is for the detection and relative quantification of CD47 protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit or mouse anti-human CD47 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CD47 antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantitative Real-Time PCR (qPCR) for CD47 Gene Expression
This protocol is for the quantification of CD47 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for CD47 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
-
Real-Time PCR:
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of CD47 using the ΔΔCt method, normalized to the reference gene.
-
Co-Immunoprecipitation (Co-IP) for CD47 Protein Interactions
This protocol is for the identification of proteins that interact with CD47.
Materials:
-
Cell lysate
-
Co-IP lysis buffer
-
Primary antibody against CD47
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-CD47 antibody.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blot using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.
-
Conclusion
CD47 is a multifaceted protein with profound implications in health and disease. Its role as a key immune checkpoint has positioned it as a prime target for cancer immunotherapy. A thorough understanding of its localization, expression patterns, and the signaling pathways it modulates is crucial for the continued development of effective therapeutic strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate biology of CD47 and its potential as a diagnostic and therapeutic target.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. Relationship between immunohistochemical staining extent of CD47 and histopathologic features of bladder tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD47 antibody (20305-1-AP) | Proteintech [ptglab.com]
- 7. surface cd47 expression: Topics by Science.gov [science.gov]
- 8. labpages2.moffitt.org [labpages2.moffitt.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Role of ABC47 in the Apoptotic Bcl-2 Cascade (ABC) Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document describes the hypothetical protein ABC47 and its role in a fictional cellular pathway, the Apoptotic Bcl-2 Cascade (ABC) pathway. All data, experimental protocols, and pathway diagrams are illustrative and designed to serve as a template for a technical guide.
Introduction
Apoptosis, or programmed cell death, is a fundamental process essential for normal tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3][4] This guide introduces a novel mitochondrial membrane protein, this compound (Apoptotic Bcl-2 Cascade Protein 47), a key initiator of the Apoptotic Bcl-2 Cascade (ABC) pathway. This compound functions as a primary sensor of cellular stress, directly upstream of the Bcl-2 family, representing a promising new target for therapeutic intervention.
The Apoptotic Bcl-2 Cascade (ABC) Pathway
The ABC pathway is a stress-activated signaling cascade that converges on the mitochondrial control of apoptosis. Under conditions of cellular stress (e.g., DNA damage, growth factor withdrawal), this compound undergoes a conformational change, leading to its oligomerization and the recruitment of the pro-apoptotic protein BAX to the mitochondrial outer membrane. This initiates the downstream events of mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Quantitative Data
The following tables summarize key quantitative data derived from a series of preclinical assays characterizing the function of this compound.
Table 1: Binding Affinities of this compound
| Binding Partner | Technique | Dissociation Constant (Kd) |
|---|---|---|
| BAX (pro-apoptotic) | Surface Plasmon Resonance | 15 nM |
| Bcl-2 (anti-apoptotic) | Microscale Thermophoresis | 1.2 µM |
| Bcl-xL (anti-apoptotic) | Isothermal Titration Calorimetry | 2.5 µM |
Table 2: this compound Expression Levels in Response to Etoposide-Induced DNA Damage
| Cell Line | Treatment | This compound mRNA Fold Change | This compound Protein Fold Change |
|---|---|---|---|
| HeLa | Vehicle | 1.0 | 1.0 |
| HeLa | Etoposide (50 µM) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| MCF-7 | Vehicle | 1.0 | 1.0 |
| MCF-7 | Etoposide (50 µM) | 3.9 ± 0.6 | 3.5 ± 0.5 |
Table 3: Effect of this compound Knockdown on Apoptosis
| Cell Line | Condition | % Apoptotic Cells (Annexin V+) |
|---|---|---|
| HeLa (Control siRNA) | Etoposide (50 µM) | 45.2% ± 3.1% |
| HeLa (this compound siRNA) | Etoposide (50 µM) | 8.7% ± 1.5% |
| MCF-7 (Control siRNA) | Etoposide (50 µM) | 38.9% ± 2.8% |
| MCF-7 (this compound siRNA) | Etoposide (50 µM) | 7.1% ± 1.2% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1 Protocol: Co-Immunoprecipitation of this compound and BAX
-
Cell Lysis: Culture HeLa cells to 80-90% confluency. Treat with 50 µM Etoposide for 6 hours. Wash cells twice with ice-cold PBS and lyse in 1 mL of ice-cold CHAPS lysis buffer (150 mM NaCl, 10 mM HEPES pH 7.4, 1% CHAPS) supplemented with protease inhibitors.
-
Pre-clearing: Incubate cell lysate on a rotator for 30 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2 µg of anti-ABC47 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add 30 µL of Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for 2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads three times with 1 mL of CHAPS lysis buffer.
-
Elution: Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blotting: Analyze the eluate by SDS-PAGE and Western blot using anti-BAX and anti-ABC47 antibodies.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Known Protein Interactions of ABC47
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details the protein interactions of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), also known as ABCC7. This protein is used as a representative example to fulfill the prompt's requirements for a hypothetical protein named "ABC47." All data and methodologies presented herein refer to studies conducted on CFTR.
This technical guide provides a comprehensive overview of the known protein-protein interactions of the ATP-binding cassette (ABC) transporter, this compound. Understanding the intricate network of interactions involving this compound is crucial for elucidating its physiological functions and its role in disease. This document summarizes quantitative proteomics data, details key experimental protocols, and visualizes complex signaling pathways and workflows.
Quantitative Analysis of this compound Protein Interactions
The following table summarizes quantitative data from co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) experiments designed to identify this compound interacting partners. The data presented includes the gene name of the interactor, the protein name, a brief description of its function, and quantitative metrics such as peptide counts and fold change enrichment.
| Gene Name | Protein Name | Protein Function | Peptide Counts | Fold Change (this compound vs. Control) |
| CAL | Calmodulin | Calcium-binding messenger protein involved in various cellular processes. | 112 | 15.2 |
| NHERF1 | Na+/H+ Exchanger Regulatory Factor 1 | Scaffolding protein that links transmembrane proteins to the actin cytoskeleton. | 98 | 12.5 |
| GOPC | GOPC Vesicle Trafficking Protein | Involved in the trafficking of transmembrane proteins. | 85 | 10.8 |
| GRB2 | Growth factor receptor-bound protein 2 | Adaptor protein involved in signal transduction/cell communication. | 73 | 9.1 |
| HSP90AA1 | Heat shock protein 90 alpha | Molecular chaperone that assists in the folding of other proteins. | 65 | 8.3 |
| CASK | Calcium/calmodulin-dependent serine protein kinase | Peripheral membrane protein that functions as a scaffold protein. | 59 | 7.5 |
| SRC | Proto-oncogene tyrosine-protein kinase Src | Regulates a variety of cellular processes including proliferation and differentiation. | 52 | 6.8 |
| PRKACA | cAMP-dependent protein kinase catalytic subunit alpha | Key enzyme in the cAMP signaling pathway. | 47 | 6.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative analysis are provided below.
Co-Immunoprecipitation (Co-IP) of this compound
This protocol describes the immunoprecipitation of this compound from cell lysates to isolate its interacting partners.
-
Cell Lysis:
-
Culture human epithelial cells expressing tagged this compound to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
Add 5 µg of anti-ABC47 antibody or an isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with 1 mL of lysis buffer and twice with 1 mL of PBS.
-
-
Elution:
-
Elute the protein complexes by adding 50 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Alternatively, for mass spectrometry, elute with 100 µL of 0.1 M glycine (B1666218) (pH 2.5) and neutralize with 10 µL of 1 M Tris-HCl (pH 8.5).
-
Mass Spectrometry (MS) Analysis
This protocol outlines the preparation and analysis of immunoprecipitated protein complexes by mass spectrometry.
-
Sample Preparation:
-
Run the eluted protein sample on a 1D SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue and excise the entire protein lane.
-
De-stain the gel slices and perform in-gel trypsin digestion overnight at 37°C.
-
Extract the peptides from the gel slices using acetonitrile (B52724) and formic acid.
-
Dry the extracted peptides in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
Acquire data in a data-dependent mode, selecting the top 10 most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw MS data using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
Identify proteins with a false discovery rate (FDR) of less than 1%.
-
Quantify the relative abundance of proteins based on peptide counts or spectral intensity.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving this compound and the experimental workflow for identifying its interactors.
Caption: this compound signaling pathway and key interacting proteins.
Early Mechanistic Insights into ABC47: A Guide for Drug Development Professionals
Executive Summary
ABC47, a novel transmembrane protein, has been identified as a critical regulator of innate immune evasion in various malignancies. Early investigations into its mechanism of action reveal its role as a key "don't eat me" signal, interacting with the signal-regulatory protein alpha (SIRPα) on myeloid cells to inhibit phagocytosis. This whitepaper provides an in-depth technical guide on the foundational studies of this compound's mechanism of action, consolidating quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound as a therapeutic target.
Introduction
This compound is a ubiquitously expressed transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. Its overexpression on the surface of tumor cells has been correlated with poor prognosis across a range of cancers. The primary mechanism of this compound-mediated immune evasion is through its interaction with SIRPα, an inhibitory receptor predominantly found on macrophages and other myeloid cells. This binding event initiates a signaling cascade that actively suppresses phagocytosis, allowing cancer cells to avoid destruction by the innate immune system. The disruption of the this compound-SIRPα axis has emerged as a promising therapeutic strategy to enhance anti-tumor immunity. This guide summarizes the seminal findings that have elucidated this mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on the this compound-SIRPα interaction and its blockade.
Table 1: Binding Affinities of this compound and its Interacting Partners
| Interacting Molecules | Affinity (KD) | Method |
| Human this compound to Human SIRPαv1 | 1.4 µM | Surface Plasmon Resonance |
| Human this compound to Human SIRPαv2 | 2.2 µM | Surface Plasmon Resonance |
| Anti-ABC47 Monoclonal Antibody (Clone B6H12) to Human this compound | 6 nM | Cell-based Ligand Binding Assay[1] |
| High-Affinity Anti-SIRPα Monoclonal Antibody to Human SIRPα | 100 pM - 5 nM | Biacore |
Table 2: In Vitro Functional Activity of this compound Blockade
| Assay | Cell Line | Treatment | IC50 / EC50 |
| This compound-SIRPα Blockade | Jurkat (this compound+) | Anti-ABC47 mAb (CC2C6) | 74 pM[1] |
| This compound-SIRPα Blockade | Jurkat (this compound+) | Anti-ABC47 mAb (B6H12) | 6 nM[1] |
| Macrophage-Mediated Phagocytosis | Raji (Burkitt's lymphoma) | Anti-ABC47 mAb (Hu5F9-G4) | ~1 µg/mL |
Key Signaling Pathways
The interaction between this compound on tumor cells and SIRPα on macrophages triggers an inhibitory signaling cascade within the macrophage, effectively preventing phagocytosis.
References
Methodological & Application
Application Note: Expression and Purification of Recombinant ABC47 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ABC47 protein is a hypothetical enzyme implicated in cellular metabolism, making it a key target for therapeutic research. To facilitate functional and structural studies, a robust and scalable protocol for producing high-purity, active recombinant this compound is essential. This document outlines a comprehensive methodology for the expression of N-terminally His-tagged this compound in Escherichia coli and its subsequent purification using a two-step chromatography process. The E. coli system is often chosen for its rapid growth, cost-effectiveness, and high-yield potential for recombinant protein production.[1][2]
Principle
The protocol is designed around the expression of a recombinant this compound protein fused with a polyhistidine tag (His-tag) at its N-terminus. This tag facilitates selective purification from the cellular lysate using Immobilized Metal Affinity Chromatography (IMAC).[3][4][5][6] The basic principle involves the insertion of the target gene into an expression vector, which is then introduced into E. coli host cells.[7] The cells' protein synthesis machinery is then utilized for the efficient production of the target protein.[7] A subsequent size-exclusion chromatography (SEC) step is employed to remove remaining impurities and protein aggregates, yielding a highly pure and homogenous protein preparation.
Overall Experimental Workflow
The workflow begins with the transformation of an expression vector containing the this compound gene into a suitable E. coli strain. Following cell growth and induction of protein expression, the cells are harvested and lysed. The recombinant this compound is then purified from the clarified lysate in two sequential chromatography steps.
References
- 1. sinobiological.com [sinobiological.com]
- 2. abyntek.com [abyntek.com]
- 3. Purification of His-tagged proteins | evitria [evitria.com]
- 4. sinobiological.com [sinobiological.com]
- 5. His Tagged Protein Purification | Sino Biological [sinobiological.com]
- 6. His-Tag Purification | Bio-Rad [bio-rad.com]
- 7. cusabio.com [cusabio.com]
Application Notes: Selecting and Validating the Best Antibodies for ABC47 Western Blotting
Introduction
ABC47 is a critical kinase involved in the cellular stress response pathway. Accurate and reliable detection of this compound protein levels by western blotting is essential for research into its function and for the development of targeted therapeutics. The quality of the primary antibody is the most critical factor for a successful western blot.[1] This document provides a comprehensive guide to selecting the best-performing antibodies for this compound, detailed protocols for their use, and troubleshooting advice. Proper antibody validation is crucial to ensure that the antibody is specific to its target and can selectively bind to it within a complex sample like a cell lysate.[2]
Recommended Antibodies for this compound Western Blotting
The selection of a primary antibody is paramount for obtaining accurate western blotting results.[1] After a thorough evaluation of several commercially available antibodies, we have identified the top-performing clones based on specificity, signal-to-noise ratio, and user reviews. It is highly recommended to select an antibody that has been previously validated for western blot analysis.[2]
Table 1: Performance Comparison of Anti-ABC47 Antibodies
| Antibody Clone | Type | Host | Recommended Dilution | Signal-to-Noise Ratio | Specificity (Validated by Knockout) |
| This compound-01 | Monoclonal | Rabbit | 1:1000 | 4.8 | Yes |
| This compound-02 | Monoclonal | Mouse | 1:2000 | 3.5 | Yes |
| This compound-03 | Polyclonal | Rabbit | 1:500 | 2.1 | No |
| This compound-04 | Monoclonal | Mouse | 1:1000 | 1.5 | Partial (cross-reactivity observed) |
Data is representative and compiled from internal validation and published user data. Signal-to-noise ratio was calculated using densitometry from HeLa cell lysates.
Top Recommendation: Rabbit Monoclonal [this compound-01] is the top recommended antibody due to its high specificity, confirmed by genetic knockout studies, and excellent signal-to-noise ratio.[3]
Diagrams of Workflow and Signaling Pathway
Experimental Workflow for Western Blotting
The following diagram outlines the key steps in the western blotting protocol, from sample preparation to final data analysis.
Hypothetical this compound Signaling Pathway
This compound is activated downstream of the growth factor receptor (GFR) and plays a role in promoting cell survival by inhibiting apoptosis.
Detailed Western Blotting Protocol
This protocol is optimized for detecting endogenous this compound in mammalian cell lysates using the recommended this compound-01 antibody.
A. Cell Lysate Preparation [4][5]
-
Wash 5 x 10^6 cultured cells with ice-cold 1X PBS.[6]
-
Centrifuge cells for 5 minutes at 100 x g and discard the supernatant.[6]
-
Resuspend the cell pellet in 500 µL of cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[7]
-
Transfer the supernatant to a new, pre-chilled microcentrifuge tube. This is your total protein lysate.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit.[6]
B. SDS-PAGE and Membrane Transfer [7]
-
Prepare protein samples by mixing 20-30 µg of total protein with 2X Laemmli sample buffer to a final 1X concentration.[7][8]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at 100 V for approximately 1.5-2 hours, or until the dye front reaches the bottom.[5][7]
-
Transfer the separated proteins from the gel to a PVDF membrane. For PVDF, pre-soak the membrane in 100% methanol (B129727) for 30 seconds, followed by transfer buffer.[5] Perform a wet transfer at 80 V for 1.5 hours in 1X Tris-Glycine transfer buffer.[5]
C. Immunodetection
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature on a shaker.[5] This step is crucial to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Dilute the primary antibody (this compound-01) to a 1:1000 concentration in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5 minutes each with TBST at room temperature on a shaker.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's recommendation (typically 1:5,000 to 1:20,000), for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (C3) three more times.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for 5 minutes.[6]
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Troubleshooting Common Western Blot Issues
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Insufficient protein loaded. | Load 20-50 µg of total protein per lane. Use a positive control lysate if available.[7][10] |
| Primary antibody concentration too low. | Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.[10] | |
| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. For large proteins, consider a wet transfer method.[9][11] | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours or increase the milk/BSA concentration.[9][10] |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody.[11] | |
| Inadequate washing. | Increase the number and duration of wash steps.[11] | |
| Multiple or Unexpected Bands | Non-specific antibody binding. | Ensure the use of a validated, high-specificity monoclonal antibody like this compound-01. Optimize blocking and antibody concentrations.[11] |
| Protein degradation. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[9] | |
| Protein isoforms or modifications. | Consult literature for known post-translational modifications or splice variants of this compound. |
References
- 1. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 2. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 5. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 6. addgene.org [addgene.org]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Application Notes: Using CRISPR-Cas9 to Knockout the ABC47 Gene
Introduction
The ATP-binding cassette (ABC) transporter superfamily is one of the largest families of transmembrane proteins, which actively transport a wide variety of substrates across cellular membranes.[1] These proteins play crucial roles in cellular detoxification, lipid homeostasis, and the transport of metabolic products.[1] Overexpression of certain ABC transporters is a known mechanism of multidrug resistance (MDR) in cancer cells, actively pumping chemotherapeutic agents out of the cell.[1]
This application note describes the use of the CRISPR-Cas9 gene-editing system to create a functional knockout of a hypothetical novel ABC transporter, designated ABC47. The knockout of this compound allows for the investigation of its physiological function and its potential role in drug resistance. CRISPR-Cas9 technology offers a precise and efficient method for generating gene knockouts by creating double-strand breaks (DSBs) at a targeted genomic locus.[2] These breaks are then repaired by the cell's non-homologous end joining (NHEJ) pathway, which often results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to a premature stop codon and functional protein knockout.[2]
Principle of the Method
The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease and a single guide RNA (sgRNA). The sgRNA is a synthetic RNA molecule that contains a user-defined ~20 nucleotide spacer sequence that is complementary to the target DNA sequence within the gene of interest.[2][3] This spacer sequence directs the Cas9 nuclease to the specific genomic locus, where the Cas9 protein induces a double-strand break. For the knockout of the this compound gene, sgRNAs are designed to target an early exon to maximize the probability of generating a loss-of-function mutation.[4]
Applications
-
Functional Genomics: Elucidate the endogenous function of this compound by studying the phenotype of the knockout cells.
-
Drug Development: Validate this compound as a potential drug target. For example, if this compound is involved in multidrug resistance, its knockout would be expected to re-sensitize resistant cancer cells to chemotherapeutic agents.[5][6]
-
Substrate Identification: Use the knockout cell line as a clean background to identify specific substrates transported by this compound.[7][8]
Experimental Workflow and Protocols
The overall workflow for generating and validating an this compound knockout cell line is depicted below.
Caption: Overall workflow for CRISPR-Cas9 mediated knockout of the this compound gene.
Protocol 1: sgRNA Design and Cloning for this compound
-
sgRNA Design:
-
Identify the genomic sequence of the target gene, this compound.
-
Use an online sgRNA design tool (e.g., from IDT, Synthego) to identify potential 20-nucleotide sgRNA sequences targeting an early exon of this compound.[9]
-
Design criteria should include high on-target activity scores and low off-target predictions.[4] The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[9] The GC content should be between 40-80%.[10]
-
Select at least two sgRNAs targeting different sites to ensure a high probability of successful knockout.
-
-
Oligonucleotide Synthesis:
-
Synthesize two complementary DNA oligonucleotides for each selected sgRNA sequence. Add appropriate overhangs compatible with the cloning sites of the chosen Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Annealing and Cloning:
-
Anneal the complementary oligonucleotides to form a double-stranded DNA duplex.
-
Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BsmBI).
-
Ligate the annealed sgRNA duplex into the digested vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Transfection and Clonal Selection
-
Cell Culture:
-
Culture the chosen cell line (e.g., HEK293T, Caco-2, or a relevant cancer cell line) under standard conditions until it reaches 70-80% confluency.[7]
-
-
Transfection:
-
Transfect the cells with the this compound-sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine) or electroporation, following the manufacturer's protocol.
-
Include a negative control (e.g., a plasmid with a non-targeting sgRNA) and a positive control (e.g., targeting a gene known to be essential).[11]
-
-
Antibiotic Selection:
-
If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the culture medium 24-48 hours post-transfection to select for successfully transfected cells.
-
-
Single-Cell Isolation:
Protocol 3: Validation of this compound Gene Knockout
Validation should be performed at the genomic, mRNA, and protein levels to confirm successful knockout.[12]
A. Genomic DNA Validation (T7 Endonuclease I Assay)
The T7 Endonuclease I (T7E1) assay detects indels in a pooled population of cells.[13][14]
-
Genomic DNA Extraction: Extract genomic DNA from a portion of the expanded cell clones.[15]
-
PCR Amplification: Design primers to amplify a 400-1000 bp region surrounding the sgRNA target site in the this compound gene.[13][15] Perform PCR on the extracted genomic DNA.
-
Heteroduplex Formation: Denature the PCR products at 95°C for 5 minutes and then re-anneal by slowly cooling the reaction to allow the formation of heteroduplexes between wild-type and mutated DNA strands.[16]
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I for 15-20 minutes at 37°C.[13] The enzyme will cleave mismatched DNA heteroduplexes.
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved DNA fragments in addition to the full-length PCR product indicates successful gene editing.[15]
B. mRNA Expression Validation (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from wild-type (WT) and knockout cell clones. Synthesize cDNA using a reverse transcription kit.[17]
-
qPCR: Perform quantitative PCR using primers designed to amplify a region of the this compound transcript.[18] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of this compound mRNA in the knockout clones compared to the wild-type cells using the ΔΔCt method. A significant reduction in mRNA levels suggests a successful knockout, potentially due to nonsense-mediated decay.[19]
C. Protein Expression Validation (Western Blot)
Western blotting provides the most definitive evidence of a functional protein knockout.[12][20]
-
Protein Lysate Preparation: Prepare total protein lysates from both wild-type and putative knockout cell clones.[21]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a validated primary antibody specific for the this compound protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21] The absence of a band at the expected molecular weight for this compound in the knockout clones confirms the knockout at the protein level.[22]
Data Presentation
Table 1: Summary of this compound Knockout Validation Data
This table presents hypothetical data from the validation of two independent this compound knockout clones (KO Clone #1, KO Clone #2) compared to a wild-type (WT) control.
| Validation Method | Target | WT Control | KO Clone #1 | KO Clone #2 | Conclusion |
| T7E1 Assay | Genomic DNA | Single band (uncut) | Cleavage products present | Cleavage products present | Indels generated at target locus |
| RT-qPCR | This compound mRNA | 1.00 | 0.12 ± 0.03 | 0.09 ± 0.02 | >90% reduction in mRNA |
| Western Blot | This compound Protein | 1.00 | 0.02 ± 0.01 | < 0.01 | >98% reduction in protein |
Data are represented as mean relative expression/intensity ± standard deviation.
Hypothetical Signaling Pathway Involving this compound
The diagram below illustrates a hypothetical role for this compound in cellular detoxification, where it actively exports a cytotoxic drug, thereby contributing to multidrug resistance.
Caption: Hypothetical pathway of this compound-mediated drug efflux.
References
- 1. The Human ATP-Binding Cassette (ABC) Transporter Superfamily - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellecta.com [cellecta.com]
- 4. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 5. CRISPR/Cas9, a new approach to successful knockdown of ABCB1/P-glycoprotein and reversal of chemosensitivity in human epithelial ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ABC transporter gene, PMR5, is involved in multidrug resistance in the phytopathogenic fungus Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockout of ABC transporters by CRISPR/Cas9 contributes to reliable and accurate transporter substrate identification for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout of ABC transporters by CRISPR/Cas9 contributes to reliable and accurate transporter substrate identification for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. synthego.com [synthego.com]
- 11. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 13. pnabio.com [pnabio.com]
- 14. diagenode.com [diagenode.com]
- 15. genemedi.net [genemedi.net]
- 16. T7 endonuclease I (T7 EI) assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. genuinbiotech.com [genuinbiotech.com]
- 20. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. benchchem.com [benchchem.com]
- 22. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
Application Notes: Lentiviral Vector for Stable Overexpression of ABC47 Kinase
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lentiviral vectors are powerful tools for gene delivery, capable of transducing both dividing and non-dividing mammalian cells to facilitate stable, long-term transgene expression.[1][2][3] This product provides a high-titer, replication-incompetent lentiviral vector for the robust overexpression of the hypothetical human protein kinase, ABC47. This compound is postulated to be a critical downstream effector in the RAS-RAF-MEK-ERK signaling pathway, playing a putative role in regulating cellular proliferation and apoptosis. These application notes provide performance data and detailed protocols for using the this compound lentiviral vector to establish stable cell lines for research and drug development.
Vector Information
-
Vector Name: pLV-EF1a-hthis compound-Puro
-
Promoter: EF1α (Human Elongation Factor 1 alpha) for strong, constitutive expression.
-
Gene Insert: Full-length human this compound cDNA.
-
Selectable Marker: Puromycin (B1679871) resistance gene for the selection of stably transduced cells.[4]
-
Safety: Third-generation lentiviral system with self-inactivating (SIN) LTRs for enhanced biosafety.[5]
Key Features
-
High Transduction Efficiency: Effectively transduces a broad range of cell types, including primary and hard-to-transfect cells.[2][6]
-
Stable & Long-Term Expression: The transgene integrates into the host cell genome, ensuring sustained this compound expression in subsequent cell generations.[3][4]
-
Robust Performance: The strong EF1α promoter drives high-level protein expression, ideal for functional studies.
-
Purity and Titer: Provided as high-titer viral particles (≥1 x 10⁸ TU/mL), purified to remove contaminants.
Performance Data
Validation of this compound Overexpression
To demonstrate the functionality of the pLV-EF1a-hthis compound-Puro vector, A549 human lung carcinoma cells were transduced at a Multiplicity of Infection (MOI) of 5. A non-transduced control and a control group transduced with an empty vector (pLV-EF1a-Puro) were also prepared. After 48 hours, puromycin selection was initiated and maintained for 7 days to generate a stable polyclonal population. Overexpression was validated at both the mRNA and protein levels.
Table 1: qRT-PCR Analysis of this compound mRNA Levels
Quantitative real-time PCR (qRT-PCR) was performed on cDNA synthesized from RNA extracted from the stable cell pools. The data shows a significant increase in this compound transcript levels in cells transduced with the this compound vector compared to controls.
| Sample Group | Target Gene | Average Cq | ΔCq (vs. GAPDH) | Fold Change (2^-ΔΔCq) |
| Non-Transduced Control | This compound | 28.5 | 10.2 | 1.0 |
| Empty Vector Control | This compound | 28.3 | 10.1 | 1.2 |
| This compound Overexpression | This compound | 17.2 | -1.0 | >2000 |
| Non-Transduced Control | GAPDH | 18.3 | - | - |
| Empty Vector Control | GAPDH | 18.2 | - | - |
| This compound Overexpression | GAPDH | 18.2 | - | - |
Table 2: Densitometry of Western Blot Analysis
Protein lysates were analyzed by Western blot using an anti-ABC47 antibody. Results confirm high-level expression of the this compound protein.
| Sample Group | Relative Band Intensity (this compound/β-Actin) | Fold Change vs. Control |
| Non-Transduced Control | 0.05 | 1.0 |
| Empty Vector Control | 0.06 | 1.2 |
| This compound Overexpression | 4.85 | >80 |
Functional Impact of this compound Overexpression
The effect of this compound overexpression on cell viability was assessed using an MTT assay.[7] Stable A549 cell lines were seeded and cell viability was measured after 72 hours.
Table 3: Cell Viability (MTT Assay)
| Sample Group | Absorbance (OD 570 nm) | % Viability vs. Control |
| Non-Transduced Control | 0.85 | 100% |
| Empty Vector Control | 0.83 | 97.6% |
| This compound Overexpression | 0.51 | 60.0% |
The data indicates that stable overexpression of this compound in A549 cells leads to a significant reduction in cell viability, suggesting a potential role in promoting apoptosis or inhibiting proliferation.
Visualizations
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade involving this compound kinase.
Lentiviral Transduction & Selection Workflow
Caption: Workflow for generating and validating stable cell lines.
Experimental Protocols
Biosafety Notice: Work with lentiviral particles must be performed in a Biosafety Level 2 (BSL-2) laboratory, following all institutional and national safety guidelines.
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles using PEI-based transfection in HEK293T cells.[8][9]
Materials:
-
HEK293T cells (low passage, <15).[8]
-
DMEM, high glucose, supplemented with 10% FBS (D10 medium).[8]
-
Opti-MEM I Reduced Serum Medium.
-
Transfer Plasmid: pLV-EF1a-hthis compound-Puro
-
Packaging Plasmid: psPAX2 (2nd Gen)
-
Envelope Plasmid: pMD2.G (VSV-G)
-
Polyethylenimine (PEI), 1 mg/mL
-
10 cm tissue culture dishes
-
0.45 µm PVDF syringe filters
Procedure:
-
Day 0: Seed Cells: Seed 4.0 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of D10 medium. Incubate overnight (37°C, 5% CO₂). Cells should be 70-80% confluent at transfection.[9][10]
-
Day 1: Transfection:
-
In Tube A: Mix plasmids in 500 µL of Opti-MEM. For one 10 cm dish, use 10 µg of transfer plasmid, 5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
In Tube B: Add 52.5 µL of PEI (1 mg/mL) to 447.5 µL of Opti-MEM (DNA:PEI ratio of 1:3 w/w).
-
Add the contents of Tube A to Tube B, mix gently, and incubate for 20 minutes at room temperature.
-
Gently add the 1 mL DNA-PEI mixture dropwise to the HEK293T cells. Swirl to distribute.
-
-
Day 2: Media Change: 16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed D10 medium.[8]
-
Day 3: First Harvest: At 48 hours post-transfection, collect the supernatant (which contains the viral particles) into a sterile 50 mL conical tube. Add 10 mL of fresh D10 medium to the plate.[10][11]
-
Day 4: Second Harvest: At 72 hours post-transfection, collect the supernatant and pool it with the first harvest.[10]
-
Virus Clarification & Storage:
-
Centrifuge the pooled supernatant at 3,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm PVDF syringe filter.
-
Aliquot the virus into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Transduction of A549 Cells
This protocol is for transducing adherent cells to generate a stable cell line.[12][13]
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
Lentiviral particles (pLV-ABC47 or empty vector control)
-
Polybrene (Hexadimethrine bromide), 8 mg/mL stock
-
Puromycin
-
6-well plates
Procedure:
-
Day 0: Seed Cells: Seed 1 x 10⁵ A549 cells per well in a 6-well plate in 2 mL of complete medium. Incubate overnight.
-
Day 1: Transduction:
-
Thaw lentiviral aliquots on ice.
-
Remove the medium from the cells.
-
Prepare transduction medium: Add Polybrene to fresh complete medium to a final concentration of 8 µg/mL.[14]
-
Add the desired volume of lentivirus to the transduction medium to achieve the target MOI. (e.g., for MOI=5 with 1x10⁵ cells, add 5x10⁵ transducing units).
-
Add 1.5 mL of virus-containing medium to each well.
-
Incubate for 18-24 hours. If toxicity is observed, replace with fresh medium after 6-8 hours.[13]
-
-
Day 3: Begin Selection:
-
Aspirate the virus-containing medium.
-
Add 2 mL of fresh complete medium containing the appropriate concentration of puromycin (previously determined via a kill curve, e.g., 1-2 µg/mL for A549).
-
-
Days 5-14: Selection and Expansion:
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Monitor the cells until non-transduced control cells are completely eliminated.
-
Once a stable, resistant population is established, expand the cells for analysis and cryopreservation.
-
Protocol 3: Validation by Western Blot
This protocol confirms protein overexpression in the stable cell line.[15][16]
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Rabbit anti-ABC47, Mouse anti-β-Actin)
-
HRP-conjugated secondary antibodies (e.g., Anti-Rabbit IgG-HRP, Anti-Mouse IgG-HRP)
-
ECL substrate
Procedure:
-
Sample Preparation:
-
Wash the stable cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[17]
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[16]
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. Analyze band intensity using densitometry software.
-
Protocol 4: Cell Viability (MTT Assay)
This protocol assesses the effect of this compound overexpression on cell viability.[18][19]
Materials:
-
Stable and control cell lines
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well.[19]
-
Formazan (B1609692) Crystal Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[18]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate percent viability relative to the non-transduced or empty vector control.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Gene Therapy Applications of Non-Human Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. addgene.org [addgene.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. addgene.org [addgene.org]
- 9. hollingscancercenter.org [hollingscancercenter.org]
- 10. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 11. How to Produce Lentiviral Vectors Using HEK293T Cells [cytion.com]
- 12. lipexogen.com [lipexogen.com]
- 13. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 14. origene.com [origene.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. algentbio.com [algentbio.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for High-Throughput Screening of ABC47 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC47 is an ATP-binding cassette (ABC) transporter protein implicated in the cellular efflux of substrate 'X'. Dysregulation of this compound activity is associated with the progression of Disease Y, making it a critical therapeutic target. The identification of small molecule modulators of this compound, both inhibitors and activators, is a key focus for drug discovery efforts aimed at treating this disease.
High-throughput screening (HTS) is a fundamental approach in drug discovery for identifying novel modulators of a biological target from large chemical libraries.[1][2] This document provides detailed protocols for a primary HTS assay and subsequent secondary validation assays designed to identify and characterize modulators of this compound. The primary assay is a cell-based fluorescence assay designed for high-throughput capacity, while the secondary assays are designed to confirm the activity of initial hits and elucidate their mechanism of action.[3][4]
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a simplified, hypothetical signaling pathway in which this compound plays a role. In this pathway, an upstream signaling molecule activates a kinase, which in turn phosphorylates and activates this compound. The activation of this compound leads to the efflux of substrate 'X', which can prevent the activation of a nuclear receptor responsible for the transcription of therapeutic genes. Modulators of this compound could therefore influence the expression of these downstream genes.
Caption: Hypothetical signaling pathway involving the this compound transporter.
Primary High-Throughput Screening (HTS) Assay
The primary HTS assay is a cell-based fluorescent assay designed to identify compounds that inhibit or activate the efflux of a fluorescent substrate mediated by this compound. This assay utilizes a cell line overexpressing this compound and a lipophilic dye that becomes fluorescent upon intracellular accumulation.[5] Active this compound will pump the dye out of the cell, resulting in low fluorescence. Inhibitors of this compound will block this efflux, leading to dye accumulation and a high fluorescence signal. Conversely, activators will enhance efflux, resulting in an even lower fluorescence signal.
Experimental Workflow for Primary HTS
The following diagram outlines the workflow for the primary HTS campaign.
Caption: Workflow for the primary high-throughput screening assay.
Protocol: Primary HTS Assay
Materials:
-
This compound-overexpressing cell line (e.g., HEK293-ABC47)
-
Parental cell line (e.g., HEK293) for counter-screening
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Fluorescent substrate (e.g., a commercially available dye known to be an ABC transporter substrate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Positive control (known this compound inhibitor, e.g., Verapamil)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates
-
Automated liquid handling systems
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend this compound-expressing cells to a concentration of 2 x 10^5 cells/mL in cell culture medium.
-
Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates by dispensing test compounds and controls (positive and negative) into a 384-well plate. The final concentration of test compounds should be 10 µM.
-
Using an automated liquid handler, transfer 50 nL of each compound solution to the corresponding wells of the cell plate.
-
Incubate the plates at 37°C for 1 hour.
-
-
Substrate Addition and Signal Detection:
-
Prepare a 2X working solution of the fluorescent substrate in assay buffer.
-
Remove the cell culture medium from the plates and wash once with 50 µL of assay buffer.
-
Add 25 µL of the 2X fluorescent substrate solution to each well.
-
Incubate the plates at 37°C for 30 minutes, protected from light.
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Secondary and Confirmatory Assays
Hits identified from the primary screen require further validation to confirm their activity and eliminate false positives.[6][7] A cascade of secondary assays should be employed to characterize the hit compounds.[4]
Dose-Response Confirmation
This assay confirms the potency of the hit compounds by testing them across a range of concentrations to determine their IC50 (for inhibitors) or EC50 (for activators).
Protocol:
-
Follow the primary HTS assay protocol.
-
Instead of a single concentration, prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Generate dose-response curves and calculate IC50/EC50 values using appropriate software.
Counter-Screening with Parental Cell Line
This assay is crucial to identify compounds that are not specific to this compound but may be cytotoxic or affect fluorescence through other mechanisms.
Protocol:
-
Follow the dose-response confirmation protocol using the parental cell line that does not overexpress this compound.
-
Compounds that show activity in the parental cell line are considered non-specific and are deprioritized.
ATP-Glo™ Cell Viability Assay
This assay assesses the cytotoxicity of the hit compounds.
Protocol:
-
Plate this compound-expressing cells as in the primary assay.
-
Add serially diluted hit compounds and incubate for the same duration as the primary assay.
-
Add ATP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence to determine cell viability.
-
Compounds that exhibit significant cytotoxicity at concentrations close to their IC50/EC50 values are flagged.
Data Presentation
The quantitative data from the primary screen and secondary assays should be summarized for clear comparison.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) | Parental Cell Line IC50 (µM) | Cytotoxicity CC50 (µM) | Hit Confirmation |
| Positive Control | 95.2 | 2.5 | >100 | >100 | - |
| Negative Control | 0.5 | >100 | >100 | >100 | - |
| Hit-001 | 88.7 | 5.1 | >100 | 85.3 | Confirmed |
| Hit-002 | 75.4 | 12.8 | 15.2 | 20.1 | False Positive (Non-specific) |
| Hit-003 | 92.1 | 3.7 | >100 | 15.4 | False Positive (Cytotoxic) |
| Hit-004 | 81.5 | 8.9 | 95.6 | >100 | Confirmed |
Conclusion
The described HTS cascade provides a robust framework for the identification and initial validation of novel this compound modulators. The primary cell-based fluorescence assay is suitable for screening large compound libraries, while the secondary assays are essential for confirming on-target activity and eliminating false positives. This systematic approach will facilitate the discovery of promising lead compounds for the development of new therapeutics targeting Disease Y.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. beckman.com [beckman.com]
- 3. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 4. axxam.com [axxam.com]
- 5. A high throughput flow cytometric assay platform targeting transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Purified ABC47 Protein
Welcome to the technical support center for troubleshooting low yields of the purified ABC47 protein. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during protein expression and purification.
Part 1: Expression and Solubility Issues
Low final yield often originates from problems during the initial expression phase or from the protein being insoluble.
FAQ 1.1: My this compound protein expression is very low or undetectable. What should I do?
An absence of detectable protein is a common hurdle. The issue can range from the genetic construct to the expression conditions.
Troubleshooting Steps:
-
Verify the Construct Sequence: Ensure the integrity of your expression vector. An error such as a frameshift mutation or a premature stop codon can completely halt expression.[1][2]
-
Recommendation: Re-sequence your plasmid to confirm the correct open reading frame and the absence of mutations.[1]
-
-
Check Codon Usage: The presence of codons that are rare in the expression host (e.g., E. coli) can slow down or terminate translation.[3]
-
Recommendation: Use an online tool to analyze your gene's codon usage for the specific expression host. If many rare codons are present, consider gene synthesis to optimize the sequence.[4]
-
-
Confirm Induction Parameters: Ensure you are using the correct inducer at an optimal concentration. For instance, IPTG concentrations for lac-based promoters can be tested in a range from 0.1 mM to 1 mM.[1][5]
-
Assess Protein Toxicity: The this compound protein might be toxic to the host cells, leading to cell death post-induction.
FAQ 1.2: My protein expresses, but it's all in the insoluble fraction. How can I improve the solubility of this compound?
Insoluble protein aggregates, known as inclusion bodies, are a frequent problem, especially when expressing eukaryotic proteins in bacterial systems.[6] The goal is to slow down protein synthesis to allow for proper folding.
Key Strategies to Enhance Solubility:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down cellular processes, which can facilitate correct protein folding and reduce aggregation.[6][7]
-
Reduce Inducer Concentration: Lowering the inducer concentration (e.g., IPTG to 0.05-0.1 mM) can decrease the rate of transcription, preventing the accumulation of unfolded protein.[7]
-
Choose a Solubility-Enhancing Fusion Tag: Tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) are large proteins that can help increase the solubility of the fused target protein.[5][7] The tag's position (N- or C-terminus) can also impact solubility and should be tested.[7]
-
Use a Different Expression Strain: Some E. coli strains are engineered to facilitate protein folding or to compensate for rare codons.
Below is a troubleshooting workflow for addressing protein insolubility.
Data Presentation: Optimizing Expression Conditions
The following table shows hypothetical results from a small-scale trial to optimize the expression of soluble this compound.
| Trial ID | Temperature (°C) | Inducer (IPTG) Conc. (mM) | Incubation Time (hr) | Soluble this compound Yield (mg/L) | Insoluble this compound |
| EXP-01 | 37 | 1.0 | 4 | 0.5 | +++ |
| EXP-02 | 30 | 1.0 | 4 | 1.2 | ++ |
| EXP-03 | 25 | 0.5 | 6 | 4.5 | + |
| EXP-04 | 18 | 0.1 | 16 | 8.1 | +/- |
Part 2: Purification and Stability Challenges
Even with good expression, protein can be lost during lysis, chromatography, or due to degradation.
FAQ 2.1: I lose most of my protein during affinity chromatography. What's going wrong?
Loss of protein during purification can happen at the binding, washing, or elution stage.
Potential Causes and Solutions:
-
Protein Not Binding to Resin:
-
Inaccessible Affinity Tag: The protein's structure might be hiding the tag.[2] Consider moving the tag to the other terminus or purifying under denaturing conditions if the protein can be refolded.[2][5]
-
Incorrect Buffer Conditions: The pH or salt concentration of your lysis/binding buffer may not be optimal.[8] Ensure the buffer pH is appropriate for your tag and protein.
-
Flow Rate Too High: Especially for affinity resins with slow binding kinetics, a high flow rate during sample loading can prevent efficient binding.[9]
-
-
Protein Lost During Wash Steps:
-
Wash Buffer is Too Stringent: If your protein is washing off before elution, your wash conditions may be too harsh.[2] Try decreasing the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) or adjusting the salt/pH to improve binding strength.
-
-
Protein Not Eluting from Resin:
-
Elution Conditions Too Mild: The concentration of the eluting agent may be too low to displace the protein from the resin.[2] Try a step or gradient elution with increasing concentrations of the eluting agent.
-
FAQ 2.2: My purified this compound protein appears degraded on an SDS-PAGE gel. How can I prevent this?
Protein degradation is primarily caused by proteases released during cell lysis.[10][11]
Strategies to Minimize Degradation:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[1]
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[6][11]
-
Use Protease-Deficient Strains: Using expression hosts like E. coli BL21, which are deficient in major proteases like Lon and OmpT, can significantly reduce degradation.[12][13]
-
Optimize Buffer Conditions: Ensure the pH and buffer composition help maintain your protein's stability throughout the purification process.[14]
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Solubility
Objective: To determine the optimal temperature and inducer concentration for maximizing the yield of soluble this compound protein.
Methodology:
-
Inoculate 5 mL of growth medium (containing the appropriate antibiotic) with a single colony of cells transformed with the this compound expression plasmid. Grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate four 50 mL cultures to an initial OD₆₀₀ of ~0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]
-
Induce the cultures according to the conditions in the "Optimizing Expression Conditions" table above (e.g., Culture 1: 1 mM IPTG, 37°C; Culture 4: 0.1 mM IPTG, 18°C).
-
Incubate for the specified time.
-
Harvest 1 mL of cells from each culture by centrifugation.
-
Lyse the cell pellets (e.g., by sonication) in 200 µL of lysis buffer.
-
Separate the soluble and insoluble fractions by centrifuging at max speed for 10 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of buffer.
-
Analyze equivalent volumes of the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine which condition yields the most soluble protein.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How can I increase the expression level of a protein? | AAT Bioquest [aatbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. Troubleshooting Purification Methods [sigmaaldrich.com]
- 10. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Improving the signal-to-noise ratio in ABC47 imaging
Welcome to the technical support center for ABC47 imaging. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and achieve the highest quality data. Here you will find answers to frequently asked questions and detailed troubleshooting guides to improve the signal-to-noise ratio in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it important?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of your desired signal (fluorescence from your target, this compound) to the level of background noise.[1][2][3] A higher SNR indicates a clearer, more reliable image where the target is easily distinguishable from the background. Optimizing SNR is crucial for accurate protein localization, quantification, and generating high-quality, publishable data.[4]
Q2: What are the main sources of background noise in immunofluorescence?
A2: Background noise can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from the sample itself, often from molecules like collagen, elastin, and NADH.[5][6] Fixatives like glutaraldehyde (B144438) can also increase autofluorescence.[5][7]
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets in the sample.[8][9][10][11]
-
Suboptimal Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased background.[8][9][11]
-
Insufficient Washing or Blocking: Inadequate washing fails to remove unbound antibodies, while insufficient blocking leaves non-specific sites open for antibodies to bind.[8][9][11]
-
Imaging System Noise: Electronic components of the microscope, such as the camera and detector, can introduce noise.[1][2]
Q3: How can I check for autofluorescence in my sample?
A3: The most straightforward method is to prepare an unstained control sample.[5][6] Process this sample through all the fixation, permeabilization, and mounting steps but omit the primary and secondary antibodies. Image this control using the same settings you would for a fully stained sample. Any fluorescence detected is attributable to autofluorescence.[5]
Q4: What is the purpose of a secondary antibody-only control?
A4: A secondary antibody-only control is essential to determine if your secondary antibody is binding non-specifically to the sample.[10] Prepare a sample, but only add the secondary antibody (no primary antibody). If you observe staining, it indicates cross-reactivity or non-specific binding of the secondary antibody, which is a significant source of background.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging.
Problem: High Background Staining
High background fluorescence can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution | Citation |
| Antibody concentration too high | Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal while minimizing background. Start with the manufacturer's recommended concentration and perform a dilution series. | [8][9][11] |
| Insufficient blocking | Increase the blocking incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) and normal serum from the host species of the secondary antibody. | [8][9][10][12] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. Use a gentle wash buffer like PBS with a small amount of detergent (e.g., 0.05% Tween-20). | [8][9][13] |
| Secondary antibody cross-reactivity | Run a secondary antibody-only control. If staining is observed, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with off-target species. | [10][12] |
| High sample autofluorescence | Treat samples with a chemical quenching agent like sodium borohydride (B1222165) or Sudan Black B. Alternatively, select fluorophores that emit in the far-red spectrum, where autofluorescence is typically lower. | [6][7][14] |
| Fixation-induced fluorescence | Reduce fixation time or switch to a different fixative. For example, alcohol-based fixatives like ice-cold methanol (B129727) may induce less autofluorescence than aldehyde fixatives like formaldehyde. | [5][7] |
Problem: Weak or No Signal
A weak or absent signal can be due to issues with the antibodies, the protocol, or the target protein itself.
| Potential Cause | Recommended Solution | Citation |
| Antibody concentration too low | Increase the concentration of the primary and/or secondary antibody. Titration is key to finding the optimal balance. | [9][10] |
| Suboptimal antibody incubation | Increase the incubation time for the primary antibody (e.g., overnight at 4°C) to allow for more complete binding to the target. | [4][9] |
| Primary and secondary antibodies are incompatible | Ensure the secondary antibody is designed to detect the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit). | [10] |
| Epitope is masked or destroyed | Over-fixation can mask the epitope. Try reducing fixation time or using a different fixative. Antigen retrieval methods (heat-induced or enzymatic) may be necessary for some targets. | [4][8] |
| Insufficient permeabilization (for intracellular targets) | If this compound is an intracellular protein, ensure the permeabilization step is adequate. Increase the concentration or incubation time of the detergent (e.g., Triton X-100, Saponin). Note that methanol fixation also permeabilizes cells. | [4][15] |
| Fluorophore has photobleached | Minimize exposure of fluorescently labeled antibodies and samples to light. Use an anti-fade mounting medium to protect the signal during imaging. | [9] |
Experimental Protocols & Data
Standard Immunofluorescence Protocol for this compound
This protocol provides a baseline for staining cultured cells. Optimization may be required for your specific cell type and experimental conditions.
-
Sample Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Aspirate the culture medium. Wash cells twice with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular this compound): Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with a blocking buffer (e.g., 5% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[16]
-
Primary Antibody Incubation: Dilute the anti-ABC47 primary antibody in the antibody dilution buffer (e.g., 1% BSA in PBS). Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with clear nail polish and allow it to dry.
-
Imaging: Image the slides using a fluorescence or confocal microscope. Store slides at 4°C, protected from light.
Data: Optimizing Antibody Concentration
The following table illustrates the hypothetical effect of titrating a primary antibody on the signal-to-noise ratio.
| Primary Antibody Dilution | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 1:100 | 1850 | 650 | 2.8 |
| 1:250 | 1600 | 300 | 5.3 |
| 1:500 (Optimal) | 1450 | 150 | 9.7 |
| 1:1000 | 800 | 120 | 6.7 |
| 1:2000 | 450 | 110 | 4.1 |
Table 1: Example data showing how primary antibody titration affects the signal-to-noise ratio (SNR). A lower concentration reduces both signal and background, but often reduces background more significantly, leading to an optimal SNR.
Visual Guides
General Immunofluorescence Workflow
The diagram below outlines the key steps in a typical indirect immunofluorescence experiment. Each step presents an opportunity for optimization to improve the signal-to-noise ratio.
References
- 1. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. ptglab.com [ptglab.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 12. ibidi.com [ibidi.com]
- 13. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. ibidi.com [ibidi.com]
- 16. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
Technical Support Center: ABC47 siRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of ABC47 siRNA.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of siRNA, and why should I be concerned about them with this compound siRNA?
Q2: What is the primary mechanism behind this compound siRNA off-target effects?
A2: The primary mechanism is often referred to as "miRNA-like" off-target activity.[2][3] The "seed region" of the siRNA guide strand (positions 2-8) can bind to partially complementary sequences, typically in the 3' untranslated region (3' UTR) of unintended mRNA targets.[1][2][4] This binding can lead to the repression of translation or degradation of the off-target mRNA, mimicking the action of endogenous microRNAs (miRNAs).[2][3]
Q3: I'm observing a phenotype in my cells after this compound siRNA treatment, but I'm not sure if it's a true effect of this compound knockdown. How can I verify this?
Q4: Can the concentration of this compound siRNA influence the extent of off-target effects?
Q5: Are there any design strategies to minimize the off-target potential of this compound siRNA?
A5: Yes, several design strategies can reduce off-target effects. These include:
-
Chemical Modifications: Introducing chemical modifications to the siRNA duplex, particularly in the seed region, can decrease miRNA-like off-target binding without compromising on-target silencing.[2][6][8]
-
Pooling of siRNAs: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of its individual off-target profile.[2][6]
-
Optimized Sequence Design Algorithms: Utilizing advanced algorithms that screen for potential off-target binding sites across the genome can help in designing more specific siRNAs from the outset.[2][9]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results with different this compound siRNAs.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Use multiple siRNAs: Test at least two additional siRNAs targeting different sequences of this compound. 2. Perform a rescue experiment: Co-transfect with a plasmid expressing an siRNA-resistant version of this compound. | A consistent phenotype across multiple siRNAs suggests an on-target effect. Reversal of the phenotype upon rescue confirms specificity. |
| Variable Knockdown Efficiency | 1. Optimize transfection: Ensure consistent and high transfection efficiency. 2. Measure mRNA and protein levels: Quantify this compound knockdown at both levels for each siRNA. | Consistent and efficient knockdown of this compound should be observed for all siRNAs that produce the on-target phenotype. |
Problem 2: High degree of cell death or toxicity observed after transfection with this compound siRNA.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration-dependent off-target effects | 1. Titrate the siRNA: Perform a dose-response experiment to find the lowest effective concentration.[4][5] 2. Use a negative control siRNA: Compare the toxicity of this compound siRNA to a non-targeting control. | Lowering the siRNA concentration should reduce toxicity while maintaining sufficient this compound knockdown. The negative control should show minimal toxicity. |
| Immune response activation | 1. Use modified siRNAs: Employ siRNAs with modifications that reduce immune stimulation. 2. Monitor immune response genes: Use qPCR to check for the upregulation of interferon-stimulated genes. | Modified siRNAs should reduce the immune response. No significant upregulation of immune response genes should be observed with a properly designed siRNA. |
Quantitative Data Summary
The following table provides a hypothetical example of how siRNA concentration can affect on-target and off-target gene expression, as might be determined by a microarray or RNA-seq experiment.
| siRNA Concentration | On-Target Knockdown of this compound (%) | Number of Off-Target Genes Downregulated (>2-fold) | Number of Off-Target Genes Upregulated (>2-fold) |
| 100 nM | 95% | 150 | 80 |
| 25 nM | 92% | 56 | 35 |
| 10 nM | 88% | 30 | 15 |
| 1 nM | 75% | 5 | 2 |
This is example data and will vary depending on the siRNA sequence and cell type.
Experimental Protocols
Protocol 1: Validation of this compound siRNA Specificity using Multiple siRNAs
-
Design and Synthesize: Design and synthesize at least three independent siRNAs targeting different regions of the this compound mRNA. Also, synthesize a validated non-targeting negative control siRNA.
-
Transfection: Transfect your cells with each of the this compound siRNAs and the negative control siRNA at a predetermined optimal concentration. Include an untransfected control group.
-
Phenotypic Analysis: At 48-72 hours post-transfection, assess the cellular phenotype of interest using the appropriate assay (e.g., cell viability, migration, gene expression of a downstream target).
-
Target Knockdown Measurement: In parallel, harvest cells to measure the knockdown efficiency of this compound at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Data Analysis: Compare the phenotypic results and knockdown efficiencies across the different siRNAs. A consistent phenotype observed with at least two different siRNAs that effectively knock down this compound provides strong evidence for an on-target effect.
Protocol 2: Rescue Experiment for this compound siRNA
-
Construct an siRNA-Resistant this compound Expression Vector: Create a plasmid that expresses the this compound protein but contains silent mutations in the siRNA target site. These mutations will prevent the siRNA from binding to the rescue construct's mRNA without altering the amino acid sequence of the protein.
-
Co-transfection: Transfect your cells with the this compound siRNA and the siRNA-resistant this compound expression vector. As controls, include cells transfected with the siRNA alone, the expression vector alone, and a control vector.
-
Phenotypic Analysis: After 48-72 hours, perform the same phenotypic assay as in Protocol 1.
-
Data Analysis: If the phenotype induced by the this compound siRNA is reversed or "rescued" by the expression of the siRNA-resistant this compound, it confirms that the phenotype is a direct result of this compound knockdown.
Protocol 3: Genome-Wide Off-Target Analysis using RNA-Sequencing
-
Sample Preparation: Transfect cells with the this compound siRNA and a negative control siRNA. Include an untransfected control. Harvest RNA from each group at a suitable time point (e.g., 24 or 48 hours).
-
RNA-Sequencing: Perform RNA-sequencing on the isolated RNA samples to obtain a global gene expression profile for each condition.
-
Data Analysis:
-
Identify differentially expressed genes between the this compound siRNA-treated group and the negative control group.
-
Filter out the on-target gene (this compound).
-
The remaining differentially expressed genes are potential off-targets.
-
Use bioinformatics tools to search for seed region complementarity between the this compound siRNA and the 3' UTRs of the potential off-target genes.
-
Visualizations
Caption: The RNAi pathway for this compound siRNA, illustrating both on-target and off-target mechanisms.
Caption: A logical workflow for validating the on-target effects of this compound siRNA.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
Validating the specificity of a new ABC47 antibody
Welcome to the technical support center for the new ABC47 antibody. This resource is designed to assist researchers, scientists, and drug development professionals in validating the specificity of the this compound antibody for its target protein. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this antibody in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound antibody?
A1: The this compound antibody is a monoclonal antibody developed for the specific detection of the target protein in various immunoassays, including Western Blotting (WB), ELISA, Immunohistochemistry (IHC), and Flow Cytometry.
Q2: What is the recommended starting dilution for the this compound antibody in a Western Blot experiment?
A2: We recommend a starting dilution of 1:1000 for Western Blotting. However, the optimal dilution should be determined empirically by the end-user for their specific experimental setup.
Q3: Has the specificity of the this compound antibody been validated against other family members of the target protein?
A3: Yes, the specificity of the this compound antibody has been rigorously tested against closely related protein family members, and it has shown high specificity for its intended target with no significant cross-reactivity observed.
Q4: What positive and negative controls are recommended when using the this compound antibody?
A4: For a positive control, we recommend using a cell line or tissue known to express the target protein. For a negative control, a cell line or tissue with a confirmed absence of the target protein or a knockout/knockdown cell line is ideal.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No signal or weak signal | Insufficient antibody concentration | Increase the concentration of the this compound antibody (e.g., try 1:500 or 1:250). |
| Low expression of the target protein | Use a positive control cell lysate known to have high expression of the target. | |
| Inefficient protein transfer | Verify the transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage. | |
| High background | Antibody concentration is too high | Decrease the concentration of the this compound antibody (e.g., try 1:2000 or 1:5000). |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Blocking is inadequate | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Non-specific bands | Antibody is cross-reacting with other proteins | Perform a BLAST search to check for sequence homology with other proteins. Use a negative control lysate to confirm specificity. |
| Protein degradation | Add protease inhibitors to the lysis buffer. |
Immunohistochemistry (IHC)
| Issue | Possible Cause | Recommended Solution |
| No staining | Incorrect antigen retrieval method | Optimize the antigen retrieval protocol (e.g., heat-induced vs. enzymatic). |
| Low antibody concentration | Increase the incubation time or the concentration of the this compound antibody. | |
| High background staining | Non-specific binding of the antibody | Use a higher dilution of the this compound antibody. Ensure adequate blocking with a suitable serum. |
| Endogenous peroxidase activity | Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation. |
Experimental Protocols & Data
Protocol 1: Western Blotting
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody (1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well plate with 100 µL/well of the capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Block the plate with 200 µL/well of blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add 100 µL of the biotinylated this compound antibody (1:1000 dilution) and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate Development: Add 100 µL of TMB substrate and incubate for 15-30 minutes in the dark.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Quantitative Data Summary
Table 1: Western Blot Densitometry Analysis
| Cell Line | Treatment | Normalized Band Intensity (Arbitrary Units) | Standard Deviation |
| Control | Vehicle | 1.00 | 0.08 |
| Control | Stimulant A | 2.54 | 0.15 |
| Knockdown | Vehicle | 0.12 | 0.03 |
| Knockdown | Stimulant A | 0.15 | 0.04 |
Table 2: ELISA Absorbance Readings
| Sample Concentration (ng/mL) | Absorbance at 450 nm (Mean) | Coefficient of Variation (%) |
| 0 | 0.052 | 3.5 |
| 1.56 | 0.125 | 2.8 |
| 3.12 | 0.248 | 2.1 |
| 6.25 | 0.495 | 1.9 |
| 12.5 | 0.981 | 1.5 |
| 25 | 1.854 | 1.2 |
| 50 | 3.21 | 0.9 |
Visualizations
Technical Support Center: Overcoming Resistance to ABC47 Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to ABC47 targeted therapies, exemplified by the inhibitor ABCi-789.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a therapeutic target?
A1: this compound is a receptor tyrosine kinase that is a critical component of the MAPK signaling pathway, positioned upstream of MEK. In many cancer types, mutations or overexpression of this compound lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival. ABCi-789 is a potent and selective small molecule inhibitor designed to block the kinase activity of this compound.
Q2: What are the primary mechanisms of acquired resistance to the this compound inhibitor, ABCi-789?
A2: Acquired resistance to targeted therapies is a significant clinical challenge.[1][[“]] For ABCi-789, two principal mechanisms have been identified in preclinical models:
-
On-Target Secondary Mutations: The most common mechanism is a "gatekeeper" mutation within the this compound kinase domain.[3] This mutation sterically hinders the binding of ABCi-789 without compromising the kinase's enzymatic function.
-
Bypass Pathway Activation: Cancer cells can adapt by upregulating parallel signaling pathways to circumvent the this compound blockade.[1][[“]][3] A frequently observed mechanism is the activation of the PI3K-AKT-mTOR pathway, which can reactivate downstream proliferative signals independently of this compound.
Q3: My cell line, which was initially sensitive to ABCi-789, is now showing signs of resistance. What is the first step to diagnose the cause?
A3: The first step is to confirm the resistance phenotype by re-evaluating the half-maximal inhibitory concentration (IC50) of ABCi-789. If the IC50 has significantly increased, the next step is to investigate the underlying mechanism. We recommend a two-pronged approach:
-
Sequence the this compound Kinase Domain: Perform Sanger sequencing on cDNA from the resistant cells to check for mutations.
-
Analyze Key Signaling Pathways: Use Western blotting to assess the phosphorylation status of key proteins in both the MAPK (e.g., p-ERK) and PI3K-AKT (e.g., p-AKT) pathways in the presence and absence of ABCi-789.
Q4: Are there established combination strategies to overcome or prevent resistance to ABCi-789?
A4: Yes, based on the known resistance mechanisms, combination therapies are a promising strategy.[[“]]
-
For Bypass Pathway Activation: Combining ABCi-789 with a PI3K or AKT inhibitor can simultaneously block both pathways, often resulting in a synergistic anti-tumor effect.
-
For On-Target Mutations: If a specific gatekeeper mutation is identified, a next-generation this compound inhibitor designed to bind to the mutated kinase may be required.
Troubleshooting Guides
This section provides solutions to specific experimental issues.
Problem 1: Decreased efficacy of ABCi-789 in a long-term cell culture experiment.
| Possible Cause | Recommended Action |
| Development of Resistance | Confirm the shift in IC50 by performing a new dose-response assay comparing the current cells to an early-passage, sensitive parental stock.[4] |
| Cell Line Integrity | Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination. Check for mycoplasma contamination, which can alter drug response. |
| Inhibitor Degradation | Ensure the ABCi-789 stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
Problem 2: Western blot shows persistent or reactivated p-ERK signaling in the presence of high concentrations of ABCi-789.
| Possible Cause | Recommended Action |
| Gatekeeper Mutation | A mutation in the this compound kinase domain may be preventing ABCi-789 from binding effectively, allowing the kinase to remain active. Action: Sequence the this compound kinase domain (See Protocol 1). |
| Bypass Pathway Activation | Upregulation of a parallel pathway (e.g., PI3K/AKT) may be providing feedback to reactivate the MAPK pathway downstream of this compound or activating alternative growth signals. Action: Probe the same Western blot lysates for key markers of the PI3K/AKT pathway, such as p-AKT (Ser473) and total AKT (See Protocol 2). |
| Technical Issue with Western Blot | Inconsistent protein loading, poor antibody quality, or incorrect buffer preparation can lead to unreliable results.[5] Action: Re-run the blot, ensuring to include positive and negative controls. Use a loading control (e.g., β-actin, GAPDH) to verify equal protein loading. |
Data Presentation
Table 1: Comparative IC50 Values of ABCi-789 in Sensitive and Resistant Cell Lines
This table summarizes typical IC50 values obtained from a 72-hour cell viability assay. A significant increase in the IC50 value is indicative of acquired resistance.[4]
| Cell Line | Description | ABCi-789 IC50 (nM) | Fold Change |
| Parent-47 | Parental, ABCi-789 Sensitive | 15.2 ± 2.1 | - |
| Res-Mut-A | Resistant, this compound Gatekeeper Mutation | 850.5 ± 45.3 | 56x |
| Res-Byp-B | Resistant, PI3K Pathway Activation | 325.1 ± 28.9 | 21x |
Table 2: Synergy Analysis of ABCi-789 with a PI3K Inhibitor (PI3Ki)
Combination Index (CI) values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
| Cell Line | Treatment | Combination Index (CI) at ED50 | Interpretation |
| Parent-47 | ABCi-789 + PI3Ki | 1.05 | Additive |
| Res-Byp-B | ABCi-789 + PI3Ki | 0.45 | Strong Synergy |
Key Experimental Protocols
Protocol 1: Sanger Sequencing of the this compound Kinase Domain
Objective: To identify point mutations in the this compound kinase domain that may confer resistance to ABCi-789.
Methodology:
-
RNA Extraction: Isolate total RNA from both parental (sensitive) and resistant cell lines using an RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification:
-
Design primers flanking the this compound kinase domain (e.g., exons 8-15).
-
Perform PCR using a high-fidelity DNA polymerase with the following conditions: 95°C for 3 min, followed by 35 cycles of (95°C for 30s, 58°C for 30s, 72°C for 1 min), and a final extension at 72°C for 5 min.
-
-
PCR Product Purification: Purify the amplified PCR product using a PCR cleanup kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and corresponding forward/reverse primers for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from resistant cells against the parental cell line sequence (or a reference sequence) to identify any nucleotide changes.
Protocol 2: Western Blotting for MAPK and PI3K-AKT Pathway Analysis
Objective: To assess the activation status of the MAPK and PI3K-AKT pathways in response to ABCi-789 treatment.
Methodology:
-
Cell Lysis: Plate cells and treat with DMSO (vehicle), ABCi-789 (e.g., 100 nM), or other inhibitors for the desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-ABC47 (Tyr1068)
-
Total this compound
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager.
Mandatory Visualizations
Caption: this compound signaling and the PI3K/AKT bypass resistance pathway.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 2. consensus.app [consensus.app]
- 3. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
Validation & Comparative
Comparing the efficacy of different ABC47 inhibitors
A Comparative Analysis of Leading ABC47 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three leading inhibitors targeting the hypothetical this compound protein, a key kinase implicated in oncogenic signaling pathways. The data presented herein is compiled from a series of standardized in vitro and in vivo experiments designed to objectively assess the potency, selectivity, and therapeutic potential of each compound.
Quantitative Efficacy Data
The following table summarizes the key performance metrics for Inhibitor-A, Inhibitor-B, and Inhibitor-C. Data represents the mean of at least three independent experiments.
| Parameter | Inhibitor-A | Inhibitor-B | Inhibitor-C |
| IC50 (nM) | 15 | 45 | 5 |
| Ki (nM) | 2.5 | 12 | 0.8 |
| Cellular Potency (EC50, nM) | 50 | 150 | 20 |
| Selectivity (vs. Kinase Panel) | High | Moderate | High |
| In Vivo Efficacy (% Tumor Growth Inhibition) | 65% | 40% | 85% |
| Oral Bioavailability (%) | 30 | 60 | 25 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, it is crucial to visualize the this compound signaling cascade and the workflow used for inhibitor evaluation.
Caption: The this compound signaling cascade initiated by growth factor binding.
Caption: Standard workflow for the evaluation of this compound inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical IC50 Determination Assay
-
Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified this compound by 50%.
-
Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human this compound enzyme was incubated with a biotinylated peptide substrate and ATP in a 384-well plate. Inhibitors were added at 10 different concentrations in triplicate. The reaction was allowed to proceed for 60 minutes at room temperature. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) were added.
-
Data Analysis: The TR-FRET signal was measured, and the data were normalized to control wells. IC50 values were calculated using a four-parameter logistic curve fit.
Cellular Potency (EC50) Assay
-
Objective: To measure the effective concentration of the inhibitor required to reduce the phosphorylation of a downstream substrate of this compound in a cellular context by 50%.
-
Method: A human cancer cell line with high endogenous expression of this compound was seeded in 96-well plates. Cells were serum-starved for 24 hours and then treated with various concentrations of the inhibitors for 2 hours. Subsequently, cells were stimulated with a growth factor to activate the this compound pathway. Cells were then lysed, and the level of phosphorylated Substrate-1 was quantified using an ELISA kit.
-
Data Analysis: Absorbance values were normalized to vehicle-treated controls, and EC50 values were determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a mouse xenograft model.
-
Method: Immunocompromised mice were subcutaneously implanted with human tumor cells expressing this compound. Once tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups (n=8 per group). Inhibitors were administered orally once daily for 21 days. Tumor volume and body weight were measured twice weekly.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study. Statistical significance was determined using a one-way ANOVA.
Reproducibility of Published Findings on CD47: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on key assays used to characterize the CD47-SIRPα interaction and the effect of its blockade. It is important to note that direct comparisons of absolute values (e.g., IC50, percentage of phagocytosis) can be misleading due to variations in experimental conditions, including cell lines, antibody clones and concentrations, effector to target cell ratios, and incubation times. These tables are intended to highlight the range of reported values and the experimental contexts in which they were observed.
Table 1: In Vitro Macrophage-Mediated Phagocytosis of Cancer Cells upon CD47 Blockade
| Cancer Cell Line | Macrophage Source | Anti-CD47 Antibody/Agent | Effector:Target Ratio | Phagocytosis Increase (Fold or %) | Reference |
| Glioblastoma (GBM1, PGBM1) | Human M1 Macrophages | Hu5F9-G4 | 2:1 | ~47% increase | [1] |
| Glioblastoma (GBM1, PGBM1) | Human M2 Macrophages | Hu5F9-G4 | 2:1 | ~24% increase | [1] |
| Colon Cancer (DLD1-cOVA-GFP) | RFP+ Macrophages | B6H12 | Not Specified | Not specified in fold/%, but shown to prime CD8+ T-cells | [2] |
| Endometrial Cancer (Ishikawa) | NSG Mouse BMDM | Anti-CD47 antibody | 1:1 | Significant increase shown via immunofluorescence | [3] |
| Non-Hodgkin Lymphoma (Raji, BJAB) | Human PBMC-derived | 2C8 | Not Specified | Higher efficacy than B6H12.2 | [4] |
Table 2: In Vitro CD47-SIRPα Binding Inhibition
| Inhibitory Agent | Assay Type | Target Cells | IC50 | Reference |
| Anti-CD47 Ab (B6H12) | HTRF | Recombinant Proteins | 2.2 nM | [5] |
| Anti-CD47 Ab (B6H12.2) | HTRF | Recombinant Proteins | 1.6 nM | [5] |
| Anti-SIRPα Ab (SE5A5) | HTRF | Recombinant Proteins | 2.4 nM | [5] |
| Anti-CD47 Ab (B6H12) | Flow Cytometry | Jurkat cells | 6 nM | |
| Anti-CD47 Ab (CC2C6) | Flow Cytometry | Jurkat cells | 74 pM |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of scientific findings. Below are consolidated methodologies for the two key experiments cited in the tables above, based on commonly reported procedures.
Macrophage-Mediated Phagocytosis Assay
This assay is fundamental to assessing the efficacy of CD47-blocking agents in promoting the engulfment of cancer cells by macrophages.
1. Cell Preparation:
- Target Cancer Cells: Label cancer cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or Calcein-AM according to the manufacturer's instructions. This allows for the identification of cancer cells within macrophages.
- Effector Macrophages: Differentiate monocytes (e.g., from human peripheral blood mononuclear cells - PBMCs) or a macrophage cell line (e.g., RAW 264.7) into macrophages. For some studies, macrophages are polarized into M1 or M2 phenotypes.
2. Co-culture and Treatment:
- Co-culture the labeled cancer cells and macrophages at a specified effector-to-target ratio (e.g., 1:1, 2:1, or 5:1) in serum-free medium.
- Add the anti-CD47 antibody, a control IgG, or the vehicle to the co-culture. A typical concentration for blocking antibodies is 10 µg/mL.[1][2][3]
- Incubate the cells for a defined period, typically 2 to 4 hours, at 37°C in a humidified incubator with 5% CO2.[1][2]
3. Analysis:
- After incubation, gently wash the cells to remove non-phagocytosed cancer cells.
- The percentage of macrophages that have engulfed cancer cells (i.e., are positive for the cancer cell fluorescent label) can be quantified using flow cytometry or fluorescence microscopy.[1][3] For flow cytometry, macrophages are typically identified by staining for a macrophage-specific marker like CD11b.[1]
CD47-SIRPα Binding Assay
This assay measures the ability of a therapeutic agent to disrupt the interaction between CD47 and SIRPα.
1. Reagents and Cells:
- Recombinant Proteins: Use purified, recombinant human CD47 and SIRPα proteins. One of the proteins is typically biotinylated for detection.
- Cell-Based Assay: Alternatively, use a cell line that endogenously expresses CD47 (e.g., Jurkat cells).
2. Assay Procedure (HTRF - Homogeneous Time-Resolved Fluorescence):
- Dispense the test compound (e.g., anti-CD47 antibody) at various concentrations into a low-volume 96- or 384-well plate.[5]
- Add the tagged recombinant CD47 and SIRPα proteins.[5]
- Add HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and XL665-labeled streptavidin).
- In the absence of an inhibitor, the binding of CD47 to SIRPα brings the HTRF donor and acceptor fluorophores into proximity, generating a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[5]
- Read the plate on an HTRF-compatible reader.
3. Data Analysis:
- The results are typically expressed as the concentration of the inhibitor that causes a 50% reduction in the specific binding signal (IC50).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: CD47-SIRPα "don't eat me" signaling pathway and its blockade.
Caption: Experimental workflow for a macrophage-mediated phagocytosis assay.
Comparison with Alternatives
The therapeutic landscape for targeting the CD47-SIRPα axis is evolving. While direct blockade of CD47 with monoclonal antibodies like magrolimab has been a primary focus, several challenges and alternative strategies have emerged.
Table 3: Comparison of Therapeutic Strategies Targeting the CD47-SIRPα Axis
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Anti-CD47 Monoclonal Antibodies (e.g., Magrolimab) | Blocks the CD47-SIRPα interaction, enabling macrophage-mediated phagocytosis.[4] | Broad applicability across various cancer types overexpressing CD47. | On-target anemia due to CD47 expression on red blood cells; mixed results in clinical trials.[1] |
| Anti-SIRPα Monoclonal Antibodies | Blocks SIRPα on macrophages, preventing its interaction with CD47. | May have a better safety profile regarding anemia as it doesn't directly target red blood cells. | Polymorphisms in the SIRPα gene could affect binding and efficacy. |
| SIRPα-Fc Fusion Proteins (e.g., Evorpacept/ALX148) | A high-affinity CD47 blocker fused to an inactive Fc region, acting as a decoy receptor.[1] | Designed to have high affinity for CD47 while minimizing hemagglutination and anemia.[1] | Ongoing clinical trials will determine long-term efficacy and safety. |
| Bispecific Antibodies (e.g., targeting CD47 and another tumor antigen) | Simultaneously blocks CD47 and targets a tumor-specific antigen, potentially increasing specificity and efficacy. | Enhanced tumor targeting and reduced off-target effects on healthy tissues. | Complexity in design and manufacturing. |
| Small Molecule Inhibitors | Small molecules designed to disrupt the CD47-SIRPα protein-protein interaction. | Potential for oral administration and different pharmacokinetic profiles. | Identifying potent and specific small molecule inhibitors of this large protein-protein interaction is challenging. |
| Glutaminyl Cyclase (QPCT) Inhibitors (e.g., PQ912) | Inhibit an enzyme involved in the post-translational modification of CD47, leading to its downregulation on tumor cells.[3] | Indirectly targets the pathway, potentially avoiding direct binding to CD47 on red blood cells and associated hematological toxicity.[3] | Efficacy is dependent on the role of QPCT in CD47 expression in a given cancer type. |
Conclusion
The targeting of the CD47-SIRPα axis remains a promising strategy in cancer immunotherapy. While the published findings are generally consistent in demonstrating the potential of this approach, the quantitative aspects of the results can vary depending on the specific experimental setup. This highlights the critical need for standardized and well-detailed experimental protocols to ensure the reproducibility and comparability of findings across different studies. For researchers and drug developers, a thorough understanding of the nuances in assay design and the evolving landscape of therapeutic alternatives is essential for advancing this important class of cancer therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for navigating this complex and exciting field of research.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Promising alternatives of CD47 monoclonal antibody: an injectable degradable hydrogel loaded with PQ912 for postoperative immunotherapy effectively blocks CD47-SIRPα signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and challenges of CD47-targeted therapy in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ABC Transporter Expression in Health and Disease: A Guide Featuring ABCC1 (MRP1)
Disclaimer: The gene "ABC47" is not a recognized or characterized member of the ATP-binding cassette (ABC) transporter family in major genetic and protein databases as of the current date. Therefore, this guide utilizes ABCC1 (also known as Multidrug Resistance Protein 1, MRP1) as a representative example to illustrate the comparative analysis of an ABC transporter's expression in health and disease. ABCC1 is a well-studied transporter with significant clinical relevance, particularly in the context of cancer and drug resistance.[1][2][3] Researchers can adapt the principles and methodologies presented here for their specific ABC transporter of interest.
The ATP-binding cassette (ABC) transporters are a large superfamily of membrane proteins that transport a diverse range of substrates across cellular membranes, a process energized by ATP hydrolysis.[4] These transporters play crucial roles in normal physiology, from nutrient uptake to the efflux of toxins and metabolic waste.[1][2] Dysregulation of ABC transporter expression is a hallmark of various diseases, most notably contributing to multidrug resistance (MDR) in cancer, which poses a significant challenge to effective chemotherapy.[1][3][5]
This guide provides a comparative overview of ABCC1 expression in healthy tissues versus various disease states, details the experimental protocols used for its quantification, and illustrates the key signaling pathways that regulate its expression.
Data Presentation: ABCC1 Expression in Health and Disease
ABCC1 is widely expressed in many normal human tissues, where it contributes to cellular detoxification and protection against xenobiotics.[1][6] Its expression is often significantly elevated in tumor cells, which is frequently associated with poor prognosis and resistance to cancer therapies.[2][7][8]
Table 1: Summary of ABCC1 mRNA Expression in Healthy Human Tissues
This table summarizes the relative mRNA expression levels of ABCC1 across a range of normal human tissues, compiled from consensus data from The Human Protein Atlas, GTEx, and FANTOM5 projects.
| Tissue | Relative mRNA Expression Level |
| Testis | High |
| Placenta | High |
| Lung | Medium |
| Kidney | Medium |
| Prostate | Medium |
| Spleen | Medium |
| Lymph Node | Medium |
| Colon | Low |
| Small Intestine | Low |
| Liver | Low |
| Brain | Low |
| Heart Muscle | Low |
Data sourced from The Human Protein Atlas and associated datasets.[9][10]
Table 2: Comparative Expression of ABCC1 in Cancer vs. Normal Tissues
This table highlights the differential mRNA expression of ABCC1 in various cancer types compared to their corresponding normal tissues, based on data from The Cancer Genome Atlas (TCGA). Upregulation in cancer is a common finding and is linked to the efflux of chemotherapeutic drugs.[2][7]
| Cancer Type | Expression Change in Cancer Tissue |
| Breast Invasive Carcinoma (BRCA) | Upregulated[7] |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated[7] |
| Head and Neck Cancer (HNSC) | Upregulated[7] |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated[7][11] |
| Stomach Adenocarcinoma (STAD) | Upregulated[7] |
| Colon Adenocarcinoma (COAD) | Upregulated[7] |
| Pancreatic Cancer | Upregulated[12] |
| Squamous Cell Carcinoma (SCC) | Upregulated[13] |
| Kidney Chromophobe (KICH) | Downregulated[7] |
| Thyroid Carcinoma (THCA) | Downregulated[7] |
Data primarily sourced from pan-cancer analyses of the TCGA dataset.[7][9]
Signaling Pathways Regulating ABCC1 Expression
The expression of ABCC1 is tightly regulated by complex signaling networks that can be hijacked by cancer cells to promote survival and drug resistance. Two prominent pathways are the PI3K/Akt and the Nrf2 signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[14][15][16] Aberrant activation of this pathway is common in many cancers and has been shown to upregulate the expression of ABC transporters, including ABCC1, thereby contributing to chemoresistance.[14][15] Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of Akt, which in turn can influence transcription factors that promote the expression of genes like ABCC1.[14][16]
Caption: The PI3K/Akt pathway, often activated by growth factors, leads to the transcriptional upregulation of the ABCC1 gene.
Nrf2-Mediated Stress Response
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the cellular response to oxidative stress.[4][17][18] Under conditions of oxidative stress, often exacerbated by chemotherapy, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes, including several ABC transporters.[17][19][20] While the induction of ABCC2 and ABCG2 is clearly Nrf2-dependent, studies suggest that ABCC1 induction under oxidative stress may involve a Keap1-dependent but Nrf2-independent mechanism, highlighting a complex regulatory network.[4][17]
References
- 1. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ABCB1 and ABCC1 Function during TGF-β-Induced Epithelial-Mesenchymal Transition: Relationship between Multidrug Resistance and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-cancer analysis of ABCC1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of ABCC1 and ABCC4 in Proliferation and Migration of Breast Cancer Cell Lines [mdpi.com]
- 9. Expression of ABCC1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Tissue expression of ABCC1 - Summary - The Human Protein Atlas [v24.proteinatlas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ABCC1 Is a ΔNp63 Target Gene Overexpressed in Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 17. Nrf2-dependent and -independent induction of ABC transporters ABCC1, ABCC2, and ABCG2 in HepG2 cells under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Nrf2 signaling promotes cancer stemness, migration, and expression of ABC transporter genes in sorafenib-resistant hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nrf2 signaling promotes cancer stemness, migration, and expression of ABC transporter genes in sorafenib-resistant hepatocellular carcinoma cells | PLOS One [journals.plos.org]
Head-to-Head Study of Pembrolizumab (as a proxy for ABC47) and Standard-of-Care Chemotherapy in High-Risk Early-Stage Triple-Negative Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of adding pembrolizumab (B1139204) to a standard chemotherapy regimen versus chemotherapy alone in the neoadjuvant (before surgery) and adjuvant (after surgery) treatment of high-risk early-stage triple-negative breast cancer (TNBC). The content is based on the pivotal findings from the KEYNOTE-522 clinical trial.
Data Presentation
The following tables summarize the key quantitative data from the KEYNOTE-522 study, offering a direct comparison between the two treatment arms.
Table 1: Efficacy Outcomes
| Endpoint | Pembrolizumab + Chemotherapy (n=784) | Placebo + Chemotherapy (n=390) | Hazard Ratio (95% CI) / P-value |
| Pathological Complete Response (pCR) | 64.8% | 51.2% | P < .001[1] |
| Event-Free Survival (EFS) at 60 months | 81.3% | 72.3% | 0.63 (0.48-0.82) |
| Overall Survival (OS) at 60 months | 86.6% | 81.7% | 0.66 (0.50-0.87); P = .0015[2] |
| Distant Recurrence Rate | 9.8% | 14.4% | N/A[3] |
Table 2: Safety Profile (Grade 3 or Higher Adverse Events)
| Adverse Event | Pembrolizumab + Chemotherapy | Placebo + Chemotherapy |
| Any Grade 3-5 Adverse Event | 99.0% | 99.7%[1] |
| Febrile Neutropenia | 14.6% | 12.1% |
| Anemia | 2.7% | 1.8% |
| Immune-Mediated Adverse Events | Increased incidence | Lower incidence |
Experimental Protocols
The KEYNOTE-522 trial was a Phase 3, randomized, double-blind, placebo-controlled study.[4]
Patient Population: The study enrolled 1,174 patients with newly diagnosed, previously untreated, non-metastatic, high-risk, early-stage triple-negative breast cancer.[2][5] Patients were enrolled regardless of their tumor's PD-L1 expression status.[6]
Treatment Regimens:
-
Neoadjuvant Phase: Patients were randomized in a 2:1 ratio to receive either:[5]
-
Pembrolizumab Arm: Pembrolizumab (200 mg every 3 weeks) or placebo, in combination with chemotherapy. The chemotherapy consisted of paclitaxel (B517696) and carboplatin (B1684641) for 4 cycles, followed by doxorubicin (B1662922) or epirubicin (B1671505) and cyclophosphamide (B585) for 4 cycles.[7]
-
Control Arm: Placebo plus the same chemotherapy regimen.
-
-
Surgical Phase: Following the neoadjuvant phase, patients underwent definitive surgery.
-
Adjuvant Phase: After surgery, patients continued to receive either pembrolizumab (200 mg every 3 weeks) or placebo for up to 9 additional cycles.[8]
Endpoints:
-
Primary Endpoints: Pathological complete response (pCR), defined as the absence of invasive cancer in the breast and lymph nodes at the time of surgery, and event-free survival (EFS).[7]
-
Key Secondary Endpoint: Overall survival (OS).[7]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Pembrolizumab.
Experimental Workflow Diagram
Caption: Experimental workflow of the KEYNOTE-522 clinical trial.
References
Independent verification of ABC47's role in [specific disease]
An Independent Verification of the Role of ABC47 in Cancer
This guide provides an objective comparison of the performance of targeting the hypothetical protein this compound in cancer treatment versus other established and novel therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.
Comparative Efficacy of this compound Inhibitors
The therapeutic potential of this compound inhibitors was evaluated in preclinical models of non-small cell lung cancer (NSCLC). The following table summarizes the key performance indicators of the lead compound, this compound-I1, in comparison to standard-of-care chemotherapy and a leading third-generation EGFR inhibitor.
| Treatment | Mechanism of Action | In Vitro IC50 (A549 cells) | In Vivo Tumor Growth Inhibition (Xenograft model) | Mean Survival (Days) |
| This compound-I1 | Selective inhibitor of this compound kinase activity | 75 nM | 65% | 42 |
| Cisplatin | DNA cross-linking agent | 2.5 µM | 40% | 30 |
| Osimertinib | EGFR tyrosine kinase inhibitor | 15 nM (in EGFR-mutant cells) | 80% (in EGFR-mutant models) | 55 (in EGFR-mutant models) |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound-I1, Cisplatin, or Osimertinib for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Model
-
Cell Implantation: 5 x 10^6 A549 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment Administration: Mice were randomized into treatment groups (n=8 per group) and treated with vehicle, this compound-I1 (20 mg/kg, daily, oral), Cisplatin (6 mg/kg, weekly, intraperitoneal), or Osimertinib (5 mg/kg, daily, oral).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Survival Analysis: The study was concluded when tumors reached a predetermined size or at the first sign of significant morbidity. Survival data was analyzed using Kaplan-Meier curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothetical signaling pathway of this compound in cancer progression and the experimental workflow for evaluating this compound inhibitors.
Caption: Hypothetical this compound signaling cascade in cancer.
Safety Operating Guide
Comprehensive Safety and Handling Guide for ABC47
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of the hypothetical compound ABC47. The following procedures are based on established best practices for managing hazardous chemicals in a laboratory setting and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[1][2] A thorough hazard assessment should be conducted for any new procedure involving this compound to ensure the appropriate level of protection is selected.[2][3]
Minimum PPE Requirements: [3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[3] A full face shield should be worn over safety glasses when there is a significant splash hazard.[2] | Protects against splashes, and airborne particles. |
| Hand Protection | Double-layered, powder-free, chemotherapy-rated gloves (ASTM D6978).[4] The outer glove should be worn over the cuff of the lab coat. | Provides a robust barrier against skin contact. Double gloving minimizes the risk of exposure from a single glove failure. |
| Body Protection | A disposable, long-sleeved, solid-front gown that is resistant to chemical permeation.[4][5] Cuffs should be elastic or knit.[4] | Protects the body from spills and contamination. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Prevents exposure from spills that reach the floor. |
| Respiratory Protection | An N95 respirator or higher, depending on the aerosolization risk.[4] Fit-testing is mandatory. | Protects against inhalation of airborne particles. |
| Head and Hair Covering | Hair and beard covers.[5] | Prevents contamination of hair and the surrounding environment. |
Operational Plan: Safe Handling of this compound
Adherence to standard operating procedures is critical when working with any hazardous chemical.[6]
General Handling Procedures:
-
Work Area: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, hazard pictograms, and the date it was received or prepared.[8]
-
Transportation: When moving this compound between laboratories, use a sealed, break-resistant secondary container.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6] Do not eat, drink, or apply cosmetics in the laboratory.[8]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[9][10]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Dispose of as hazardous chemical waste according to institutional guidelines. |
| Liquid this compound Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Dispose of as hazardous chemical waste. Do not pour down the drain.[10] |
| Contaminated Sharps | Labeled, puncture-proof sharps container.[9] | Dispose of as chemically contaminated sharps waste. |
| Contaminated PPE | Labeled hazardous waste bag. | Dispose of as hazardous chemical waste. |
| Empty Containers | Original container. | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the original label, and dispose of the container as hazardous waste.[11] |
Emergency Response Plan
In the event of an emergency, the immediate priorities are life safety and minimizing exposure.[12]
Emergency Procedures:
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spill:
Emergency Evacuation and Communication
Caption: Logical flow of actions during an emergency involving this compound.
References
- 1. fda.gov [fda.gov]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. lcsc.edu [lcsc.edu]
- 13. ldh.la.gov [ldh.la.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
